1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride
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Overview
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a butoxy group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene to 1-naphthylamine, followed by further modifications to introduce the butoxy and chloro groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted naphthylamine derivatives, which can have different properties and applications depending on the functional groups introduced.
Scientific Research Applications
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: A simpler derivative without the butoxy and chloro groups.
2-Naphthylamine: Another naphthalene derivative with different substitution patterns.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features but lacking the butoxy and chloro groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Properties
CAS No. |
63979-00-0 |
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Molecular Formula |
C16H25Cl2NO |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(5-butoxy-8-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-5-11-19-15-10-9-13(17)16-12(15)7-6-8-14(16)18(2)3;/h9-10,14H,4-8,11H2,1-3H3;1H |
InChI Key |
JMUASIVTOVCDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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